molecular formula C9H5Cl2N3O B1455287 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-93-3

1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1455287
M. Wt: 242.06 g/mol
InChI Key: VQGMWWGNZNNIKZ-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a 2,5-dichlorophenyl group and an aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 2,5-dichlorophenyl group, and the aldehyde group. The electron-withdrawing nature of the dichlorophenyl group and the aldehyde group could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The 1,2,3-triazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorophenyl group could make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • Molecular Rearrangements : A study by L'abbé et al. (1990) explores the rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be applied to synthesize 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This demonstrates the potential of 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in complex molecular rearrangements (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).

Potential in Antimicrobial Agents Synthesis

  • Antimicrobial Agent Development : A study by Bhat et al. (2016) demonstrates the synthesis of new 1,2,3-triazolyl pyrazole derivatives using a Vilsmeier–Haack reaction approach, highlighting potential applications in developing antimicrobial agents. The compounds show broad-spectrum antimicrobial activities, showcasing the relevance of 1,2,3-triazoles in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Applications in Crystallography and Structural Analysis

  • Crystallography : Research by Gonzaga et al. (2016) on the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde demonstrates its use in understanding structural properties of organic compounds. This compound exhibits significant α-glycosidase inhibition activity, linking its structure to potential biochemical applications (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).

Applications in Fluorescence Probing and Cell Detection

  • Fluorescence Probing : A 2019 study by Chu et al. describes the synthesis of a new fluorescence probe using a 1,2,3-triazole derivative. This probe demonstrates high selectivity and sensitivity towards homocysteine, indicating its potential use in biological systems and cell detection (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : The study by Swamy et al. (2019) synthesizes derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and tests them against bacterial and fungal organisms. This research underscores the antimicrobial and potential antioxidant properties of compounds derived from 1,2,3-triazoles (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).

Probing Mechanisms in Organic Chemistry

  • Organic Chemistry Mechanisms : A paper by Albert and Taguchi (1973) investigates 4-aminotriazole-5-carbaldehydes, providing insights into mechanisms relevant to organic chemistry. This research can potentially guide further studies involving 1,2,3-triazoles in various chemical reactions and transformations (Albert & Taguchi, 1973).

Future Directions

The future directions for this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

1-(2,5-dichlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGMWWGNZNNIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195059
Record name 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

1325724-93-3
Record name 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325724-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Gonzaga, MR Senger, FDC Da Silva… - European Journal of …, 2014 - Elsevier
Due to aging and increasingly overweight in human population, the incidence of non-insulin dependent diabetes mellitus (NIDDM or Type 2 DM) is increasing considerably. Therefore, …
Number of citations: 67 www.sciencedirect.com
N Boechat, VF Ferreira, SB Ferreira… - Journal of Medicinal …, 2011 - ACS Publications
The purpose of this study was to prepare various 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry. The derivatives were screened in vitro for antimicrobial activity …
Number of citations: 295 pubs.acs.org

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